2-Methyl-5-(trifluoromethoxy)aniline
Overview
Description
2-Methyl-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8F3NO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a methyl group at the second position and a trifluoromethoxy group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(trifluoromethoxy)aniline typically involves the nitration of 1,2-dichlorotrifluoromethoxy-benzene followed by catalytic hydrogenation. The nitration process is carried out at temperatures between -20°C and +80°C, resulting in the formation of nitrobenzene derivatives. These derivatives are then subjected to catalytic hydrogenation to yield the desired aniline compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to control reaction conditions and ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(trifluoromethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the trifluoromethoxy group can influence the reactivity and orientation of the substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-5-(trifluoromethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethoxy)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to various targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to potential biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: Similar structure with a fluorine atom instead of a methyl group.
2-Methoxy-5-(trifluoromethyl)aniline: Similar structure with a methoxy group instead of a methyl group.
2-Bromo-5-(trifluoromethyl)aniline: Similar structure with a bromine atom instead of a methyl group.
Uniqueness
2-Methyl-5-(trifluoromethoxy)aniline is unique due to the presence of both a methyl group and a trifluoromethoxy group on the benzene ring
Properties
IUPAC Name |
2-methyl-5-(trifluoromethoxy)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5-2-3-6(4-7(5)12)13-8(9,10)11/h2-4H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUXTASOGISSKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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